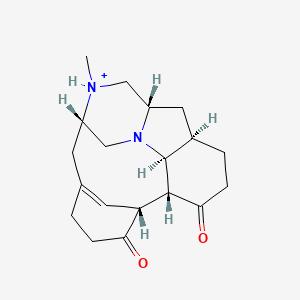
Herquline A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Herquline A is a unique alkaloid compound isolated from the fungal strain Penicillium herquei. It was first discovered in 1979 by Ōmura and co-workers . This compound is known for its highly strained bowl-shaped pentacyclic structure, making it an attractive target for synthetic chemists . This compound exhibits significant biological activities, including potent platelet aggregation inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Herquline A is highly challenging due to its complex structure. Various synthetic strategies have been explored, including:
Intramolecular Direct Oxidative Phenol Coupling: This biomimetic approach involves the oxidative coupling of phenol groups to form the desired structure.
Intramolecular Aza-Michael Addition: This strategy involves the formation of a piperazine intermediate through an intramolecular aza-Michael addition reaction.
Transition Metal-Mediated Intramolecular Aryl Coupling: Small amounts of biaryl coupling products have been synthesized using a palladium-catalyzed Suzuki-Miyaura coupling protocol.
Industrial Production Methods: Currently, there are no established industrial production methods for this compound due to its complex structure and challenging synthesis. Most research focuses on laboratory-scale synthesis and optimization of synthetic routes .
Chemical Reactions Analysis
Herquline A undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield alcohol derivatives .
Scientific Research Applications
Herquline A has several scientific research applications, including:
Mechanism of Action
Herquline A exerts its effects through several mechanisms:
Platelet Aggregation Inhibition: The compound antagonizes mechanisms leading to blood platelet aggregation, affecting activation, shape change, and the prostaglandin-thromboxane system.
Anti-Influenza Activity: this compound inhibits the replication of influenza virus strains in a dose-dependent manner.
Comparison with Similar Compounds
Herquline A can be compared with other similar compounds, such as:
Herquline B: An analogue of this compound, although its absolute structure has not been fully elucidated.
Wickerols A and B: These compounds, isolated from Trichoderma atroviride, possess a novel fused 6/5/6/6 ring skeleton and exhibit anti-influenza properties.
Uniqueness: this compound’s uniqueness lies in its highly strained pentacyclic structure and its potent biological activities, particularly its platelet aggregation inhibitory and anti-influenza properties .
Properties
Molecular Formula |
C19H27N2O2+ |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
(2S,3R,7R,8R,14S,17S)-15-methyl-1-aza-15-azoniapentacyclo[12.3.1.13,17.18,12.02,7]icos-12(20)-ene-6,9-dione |
InChI |
InChI=1S/C19H26N2O2/c1-20-9-14-8-12-3-5-17(23)18-15-7-11(2-4-16(15)22)6-13(20)10-21(14)19(12)18/h7,12-15,18-19H,2-6,8-10H2,1H3/p+1/t12-,13+,14+,15+,18+,19+/m1/s1 |
InChI Key |
UFKNDVKQCSBIQE-OCANJJRCSA-O |
Isomeric SMILES |
C[NH+]1C[C@@H]2C[C@H]3CCC(=O)[C@H]4[C@H]3N2C[C@@H]1CC5=C[C@H]4C(=O)CC5 |
Canonical SMILES |
C[NH+]1CC2CC3CCC(=O)C4C3N2CC1CC5=CC4C(=O)CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



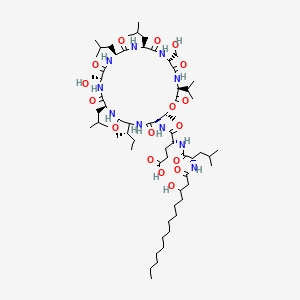
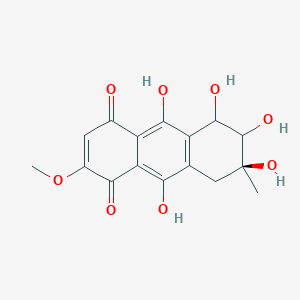
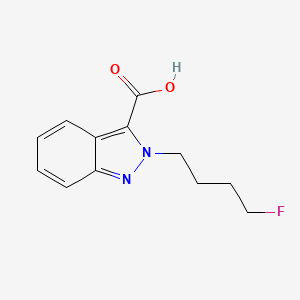
![(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21E,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10814208.png)
![3-[(2R,3S,4R,6R)-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-4-hydroxy-6-[(4E,6E,9Z)-3-hydroxy-2,6,8,10,12-pentamethyloctadeca-4,6,9-trien-2-yl]pyran-2-one](/img/structure/B10814216.png)
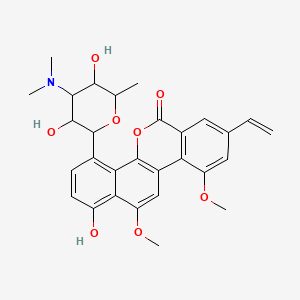
![2-Butan-2-yl-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B10814231.png)
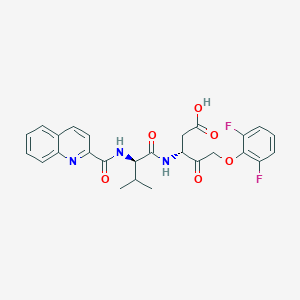
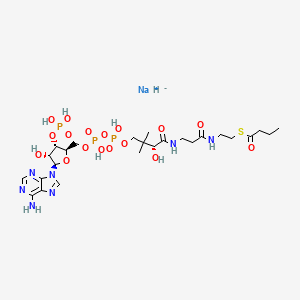
![6'-Ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10814258.png)
![(2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-butan-2-yl-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B10814265.png)
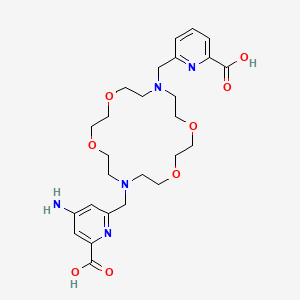
![(3aR,4R,6aR)-rel-dihydro-3-methylene-4-octyl-furo[3,4-b]furan-2,6(3H,4H)-dione](/img/structure/B10814268.png)
